5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s molecular geometry, connectivity of atoms, and molecular mass .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on its functional groups. For instance, the nitro group is electron-withdrawing and can participate in electrophilic substitution reactions, while the piperidine ring can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups can influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The development of heteroaromatic azido compounds and subsequent preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines showcases the utility of azido-thiophene derivatives in heterocyclic chemistry, highlighting synthetic pathways that could be analogous for creating compounds similar to the one (Westerlund, 1980).
Research on the synthesis of new 1,2,4-triazole derivatives, including antimicrobial activity studies, illustrates the broader context of triazole chemistry and its relevance in developing compounds with potential biological activities (Bektaş et al., 2007).
Biological Applications and Activity Studies
Studies on triazolothiadiazoles bearing pyrazole suggest their potential as antimicrobial agents, indicating that triazole and its fused systems can serve as scaffolds for designing compounds targeting bacterial and fungal infections (Reddy et al., 2010).
Investigations into triazolopyrimidines and related structures highlight their utility in creating neurokinin-1 receptor antagonists, which are significant for their roles in managing emesis and depression, showcasing the potential therapeutic applications of triazole derivatives (Harrison et al., 2001).
Chemical Transformations and Structural Analysis
- Research on the synthesis of triazolo-pyrimidines using ecofriendly additives highlights innovative methodologies in heterocyclic synthesis, emphasizing green chemistry principles and the potential for synthesizing complex molecules in a sustainable manner (Khaligh et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(4-nitrophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-4-16-21-20-24(22-16)19(26)18(29-20)17(23-10-12(2)9-13(3)11-23)14-5-7-15(8-6-14)25(27)28/h5-8,12-13,17,26H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBYDPFFWWZCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CC(CC(C4)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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